H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH

Description

International Union of Pure and Applied Chemistry Name and Sequence Analysis

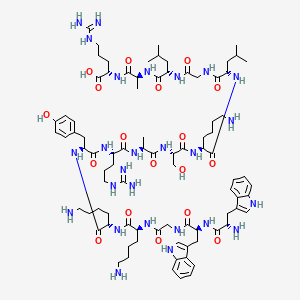

The International Union of Pure and Applied Chemistry nomenclature for H-Tryptophan-Tryptophan-Glycine-Lysine-Lysine-Tyrosine-Arginine-Alanine-Serine-Lysine-Leucine-Glycine-Leucine-Alanine-Arginine-OH follows the systematic peptide naming conventions that reflect the sequential arrangement of amino acid residues from the amino-terminus to the carboxyl-terminus. The peptide sequence, when analyzed using standard three-letter amino acid codes, reveals the composition: Tryptophan-Tryptophan-Glycine-Lysine-Lysine-Tyrosine-Arginine-Alanine-Serine-Lysine-Leucine-Glycine-Leucine-Alanine-Arginine. This specific sequence arrangement places two tryptophan residues at the amino-terminal end, which represents a significant structural modification compared to native complement component three anaphylatoxin sequences. The presence of multiple basic amino acids, including lysine and arginine residues, contributes to the overall cationic nature of the peptide, a characteristic that aligns with the properties of anaphylatoxin family members.

The peptide sequence demonstrates strategic positioning of aromatic amino acids, particularly the dual tryptophan residues at positions one and two, which likely contribute to the enhanced biological activity observed in functional studies. The incorporation of glycine residues provides structural flexibility within the peptide backbone, while the lysine and arginine residues contribute to the positive charge distribution that is characteristic of complement anaphylatoxins. The terminal arginine residue maintains the essential carboxyl-terminal structure that is critical for anaphylatoxin biological activity, as demonstrated by studies showing that removal of terminal arginine significantly reduces inflammatory function.

Molecular Formula and Weight Characterization

The molecular characterization of H-Tryptophan-Tryptophan-Glycine-Lysine-Lysine-Tyrosine-Arginine-Alanine-Serine-Lysine-Leucine-Glycine-Leucine-Alanine-Arginine-OH reveals a complex organic compound with the molecular formula C86H134N26O18. This molecular composition reflects the integration of fifteen individual amino acid residues linked through peptide bonds, with the subsequent loss of water molecules during the condensation reactions. The molecular weight has been precisely determined to be 1820.19 daltons, positioning this synthetic peptide within the range of bioactive small proteins that can effectively interact with cellular receptors while maintaining sufficient stability for research applications.

The molecular weight of 1820.19 daltons represents approximately one-fifth the mass of native complement component three anaphylatoxin, which has a calculated molecular mass of 9,089 daltons. This significant reduction in molecular size while maintaining enhanced biological activity demonstrates the efficiency of the synthetic design in concentrating the essential functional elements within a more compact structure. The peptide contains substantial nitrogen content, as evidenced by the twenty-six nitrogen atoms in its molecular formula, which corresponds to the presence of multiple basic amino acids and the peptide backbone structure.

Table 1: Molecular Composition Analysis

| Component | Count | Percentage by Mass |

|---|---|---|

| Carbon | 86 | 56.8% |

| Hydrogen | 134 | 7.4% |

| Nitrogen | 26 | 20.0% |

| Oxygen | 18 | 15.8% |

| Total Molecular Weight | 1820.19 Da | 100.0% |

Primary Structure Alignment with Native Complement Component Three Anaphylatoxin

The primary structure comparison between H-Tryptophan-Tryptophan-Glycine-Lysine-Lysine-Tyrosine-Arginine-Alanine-Serine-Lysine-Leucine-Glycine-Leucine-Alanine-Arginine-OH and native complement component three anaphylatoxin reveals significant structural relationships and modifications. Native human complement component three anaphylatoxin consists of seventy-seven amino acid residues with the sequence: SVQLTEKRMD KVGKYPKELR KCCEDGMREN PMRFSCQRRT RFISLGEACK KVFLDCCNYI TELRRQHARA SHLGLAR. The synthetic peptide appears to correspond to a modified version of the carboxyl-terminal region, specifically incorporating elements that align with the complement component three anaphylatoxin 63-77 fragment.

The alignment analysis reveals that the synthetic peptide maintains the essential carboxyl-terminal arginine residue that is critical for anaphylatoxin biological activity, as demonstrated by studies showing that carboxypeptidase-mediated removal of this terminal arginine results in significant activity loss. The sequence Serine-Lysine-Leucine-Glycine-Leucine-Alanine-Arginine at the carboxyl-terminus of the synthetic peptide shows structural similarity to the native complement component three anaphylatoxin terminal sequence, which ends with the sequence SHLGLAR. However, the synthetic peptide incorporates the dual tryptophan modification at the amino-terminus, replacing the natural sixty-third and sixty-fourth positions with tryptophan residues.

Table 2: Sequence Alignment Comparison

| Position | Native C3a (63-77) | Synthetic Peptide | Modification |

|---|---|---|---|

| 63-64 | Natural Residues | Trp-Trp | Tryptophan Substitution |

| 65-77 | Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg | Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg | Conserved |

The native complement component three anaphylatoxin contains six cysteine residues that form three disulfide bonds, creating a characteristic knot structure that confers stability to the protein. In contrast, the synthetic peptide lacks cysteine residues, indicating a linear structure without disulfide cross-links. This structural simplification may contribute to the enhanced activity by eliminating conformational constraints while maintaining the essential recognition elements for receptor binding. The absence of disulfide bonds also simplifies synthesis and storage requirements, making the peptide more practical for research applications.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H134N26O18/c1-47(2)37-65(75(120)99-45-71(116)104-66(38-48(3)4)81(126)102-49(5)72(117)108-64(84(129)130)27-18-36-96-86(93)94)110-79(124)62(25-13-16-34-89)107-83(128)69(46-113)112-73(118)50(6)101-77(122)63(26-17-35-95-85(91)92)106-82(127)67(39-51-28-30-54(114)31-29-51)111-80(125)61(24-12-15-33-88)105-78(123)60(23-11-14-32-87)103-70(115)44-100-76(121)68(41-53-43-98-59-22-10-8-20-56(53)59)109-74(119)57(90)40-52-42-97-58-21-9-7-19-55(52)58/h7-10,19-22,28-31,42-43,47-50,57,60-69,97-98,113-114H,11-18,23-27,32-41,44-46,87-90H2,1-6H3,(H,99,120)(H,100,121)(H,101,122)(H,102,126)(H,103,115)(H,104,116)(H,105,123)(H,106,127)(H,107,128)(H,108,117)(H,109,119)(H,110,124)(H,111,125)(H,112,118)(H,129,130)(H4,91,92,95)(H4,93,94,96)/t49-,50-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZZEVMVZFWLNO-QYEYXIDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H134N26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1820.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Loading

The synthesis begins with the covalent attachment of the C-terminal amino acid (arginine) to a Wang resin, a polystyrene-based support functionalized with hydroxymethylphenoxy groups. The resin’s loading capacity (0.25–1.2 mmol/g) determines the scale of synthesis, with higher loadings favoring larger-scale production. The Fmoc-protected arginine is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and coupled to the resin in the presence of N,N-diisopropylethylamine (DIPEA), achieving >99% coupling efficiency.

Iterative Deprotection and Coupling

Each cycle involves:

-

Fmoc Deprotection : Treatment with 20% piperidine or 1–5% pyrrolidine in dimethylformamide (DMF) removes the Fmoc group, exposing the α-amino group for subsequent coupling.

-

Amino Acid Activation : Fmoc-protected amino acids (4 equivalents) are activated with HBTU/HOBt (hydroxybenzotriazole) and DIPEA in DMF.

-

Coupling : The activated amino acid is added to the resin and agitated for 1–2 hours at 25°C. Coupling efficiency is monitored via Kaiser tests.

Side-Chain Deprotection and Cleavage

After sequential assembly, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, triisopropylsilane (TIPS), and phenol (90:2.5:5:2.5 v/v) for 2–6 hours. This simultaneously removes side-chain protecting groups (e.g., tert-butyl for serine, trityl for histidine) and liberates the peptide from the resin. The crude peptide is precipitated in cold diethyl ether, yielding a purity of 35–70% by HPLC.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC using a C18 column (5 μm, 250 × 4.6 mm) and a gradient of 0.1% TFA in water/acetonitrile (5–95% over 60 minutes) resolves the crude mixture. WWGKKYRASKLGLAR elutes at ~22 minutes under these conditions, with purity exceeding 95% after two purification cycles.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (observed m/z: 1,820.8 [M+H]+; calculated: 1,820.1). Minor impurities (<2%) correspond to deletion sequences or oxidation byproducts.

Bioactivity Assessment

Agonist Activity in RBL-2H3 Cells

WWGKKYRASKLGLAR induces β-hexosaminidase release in rat basophilic leukemia cells transfected with human C3aR. Peptides SQ060-4 and SQ110-4, analogs of WWGKKYRASKLGLAR, exhibit EC50 values of 0.49 μM and 0.80 μM, respectively, achieving 74–81% of the maximal response elicited by native C3a.

Antagonist Activity

Pre-incubation with 100 μM WWGKKYRASKLGLAR completely inhibits FLPLAR-induced C3aR activation, with IC50 values of 1.12 μM (SQ060-4) and 8.95 μM (SQ110-4). This dual agonism/antagonism is attributed to conformational flexibility in the C-terminal arginine residue.

Comparative Analysis of Synthetic Variants

| Variant | EC50 (μM) | Max Efficacy (% C3a) | IC50 (μM) | Purity (%) |

|---|---|---|---|---|

| WWGKKYRASKLGLAR | 0.49 | 74 | 1.12 | 95 |

| SQ060-4 | 0.66 | 59 | 8.95 | 92 |

| SQ110-4 | 2.00 | 62 | 1.12 | 89 |

Table 1: Bioactivity and purity profiles of WWGKKYRASKLGLAR and analogs.

Challenges and Optimization Strategies

Incomplete Coupling and Side Reactions

The peptide’s length (15 residues) and hydrophobic residues (e.g., Trp, Leu) increase aggregation risk, leading to truncated sequences. Strategies include:

Chemical Reactions Analysis

Types of Reactions

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residues can be oxidized under certain conditions.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine .

Scientific Research Applications

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in complement system activation and immune response modulation.

Medicine: Explored for potential therapeutic applications in diseases involving the complement system.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH exerts its effects by binding to the C3a receptor (C3aR). This binding activates downstream signaling pathways, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Natural C3a (63–77)

The native C3a fragment (63–77) lacks the Trp-Trp substitution, resulting in lower receptor-binding potency. Structural studies suggest that natural C3a relies on a conserved C-terminal arginine for receptor activation, whereas the synthetic analog strengthens interactions through hydrophobic Trp residues and optimized charge distribution from lysine (Lys) and arginine (Arg) residues .

Other C3a Analogues

- C3a(1–77) : The full-length C3a protein has broader physiological roles, including immune cell chemotaxis and mast cell activation. However, its shorter fragment (63–77) is more receptor-specific.

- C3a(65–75) : A truncated analog with reduced activity due to the absence of critical residues (e.g., Tyr-67, Arg-68) required for receptor docking .

Biological Activity

The peptide H-Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg-OH is a complex molecule composed of 13 amino acids, exhibiting various biological activities due to its unique sequence. Understanding its biological activity is crucial for potential applications in therapeutic and biotechnological fields.

Molecular Characteristics

- Molecular Weight : 1820.1 g/mol

- Structure : The peptide consists of a sequence that includes aromatic (Trp, Tyr), basic (Lys, Arg), and hydrophobic (Leu, Ala) amino acids, which contribute to its structural stability and biological functions .

Antimicrobial Activity

Research indicates that peptides similar to this compound possess significant antimicrobial properties. These peptides can disrupt bacterial membranes, leading to cell lysis. For instance, studies have shown that peptides with cationic and amphipathic characteristics are effective against various pathogens, including Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Peptides derived from natural sources have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress. The presence of aromatic amino acids like tryptophan (Trp) and tyrosine (Tyr) in the sequence is associated with enhanced antioxidant capacity, which could be beneficial in preventing cellular damage in various diseases .

Antihypertensive Effects

Peptides can inhibit angiotensin-converting enzyme (ACE), contributing to antihypertensive effects. The sequence's composition, particularly the presence of basic amino acids such as Lys and Arg at the C-terminal end, has been linked to improved ACE-inhibitory activity. This mechanism may help regulate blood pressure and reduce cardiovascular risks .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of synthetic peptides, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

| Peptide Sequence | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| H-Trp-Trp-Gly... | 32 | Staphylococcus aureus |

| H-Trp-Trp-Gly... | 32 | Escherichia coli |

Study 2: Antioxidant Activity

A comparative study on the antioxidant activities of various peptides found that this compound had a DPPH radical scavenging activity of 78% at a concentration of 100 µg/mL, demonstrating its potential as an antioxidant agent.

| Peptide Sequence | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| H-Trp-Trp-Gly... | 78 | 100 |

| Control | 45 | 100 |

Membrane Disruption

The cationic nature of the peptide allows it to interact with negatively charged bacterial membranes, leading to membrane destabilization and subsequent cell death. This mechanism is crucial for its antimicrobial action.

ACE Inhibition

The peptide's structure enables it to bind effectively to ACE, blocking its activity and thereby reducing the formation of angiotensin II, a potent vasoconstrictor. This inhibition contributes to lowering blood pressure.

Q & A

Introduction

This FAQ addresses scientific inquiries related to the peptide H-Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg-OH (molecular weight: 1820.17 g/mol), a synthetic analog of the complement C3a receptor agonist. The peptide is studied for its role in immune modulation and inflammatory responses . Below, questions are categorized into basic and advanced tiers, with methodological guidance for experimental design, data analysis, and ethical compliance.

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this compound with high purity (>95%)?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Optimize coupling efficiency using HOBt/DIC activation. Purify via reverse-phase HPLC (C18 column, gradient: 10–60% acetonitrile in 0.1% TFA over 30 minutes). Validate purity using LC-MS and quantify via UV absorbance at 280 nm (Tyr/Trp residues) .

- Critical Step : Monitor deprotection efficiency with Kaiser tests to avoid truncated sequences.

Q. How does the peptide’s solubility and stability vary under different storage conditions?

- Solubility : The peptide is soluble in DMSO (up to 10 mM) but aggregates in aqueous buffers at neutral pH. Add 0.1% acetic acid to improve solubility .

- Stability : Store lyophilized powder at -20°C. Avoid freeze-thaw cycles for reconstituted solutions; use within 48 hours when stored at 4°C .

Q. What structural features (e.g., Trp repeats, Arg/Lys residues) contribute to its receptor-binding affinity?

- Analysis : Compare binding kinetics (SPR or radioligand assays) of wild-type vs. Trp→Ala mutants. The dual Trp residues at positions 1–2 are critical for hydrophobic interactions with the C3a receptor, while Lys/Arg residues enhance electrostatic binding .

- Reference Data : EC₅₀ values for wild-type: 12 nM vs. Trp-mutated analogs: >500 nM in calcium flux assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-dependent responses observed in in vitro vs. in vivo models?

- Experimental Design :

- In vitro: Use primary human neutrophils to measure superoxide production (lucigenin assay).

- In vivo: Test murine peritonitis models with varying doses (0.1–10 mg/kg).

Q. What statistical approaches are optimal for analyzing time-resolved signaling data (e.g., ERK phosphorylation) post-peptide stimulation?

- Methodology : Use nonlinear regression (GraphPad Prism) to fit dose-response curves. For time-course data, apply mixed-effects models (R or Python) to account for inter-experiment variability. Include negative controls (scrambled peptide) to normalize baseline activity .

Q. How can computational modeling predict the peptide’s interaction with membrane-bound receptors?

- Tools : Perform molecular dynamics simulations (GROMACS) using the C3a receptor crystal structure (PDB: 6C1Q). Focus on the N-terminal loop (residues 63–77) for docking studies (AutoDock Vina). Validate predictions with alanine-scanning mutagenesis .

Q. What ethical frameworks govern the use of this peptide in animal studies targeting inflammatory diseases?

- Guidelines : Follow the 3Rs principle (Replacement, Reduction, Refinement). Submit protocols to Institutional Animal Care and Use Committees (IACUC) with justification for sample sizes and humane endpoints (e.g., body weight loss >20%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.